

Check Availability & Pricing

# Innate and adaptive immune response to BioNTech mRNA vaccines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | BNTX      |           |  |  |
| Cat. No.:            | B15619725 | Get Quote |  |  |

An In-depth Technical Guide to the Innate and Adaptive Immune Response to the BioNTech (BNT162b2) mRNA Vaccine

#### **Abstract**

The BNT162b2 mRNA vaccine, developed by Pfizer and BioNTech, has demonstrated high efficacy against symptomatic COVID-19.[1] This guide provides a detailed examination of the immunological mechanisms underpinning its success. BNT162b2 consists of N1-methyl-pseudouridine (m1Ψ) nucleoside-modified mRNA, which encodes the SARS-CoV-2 spike protein, encapsulated within a lipid nanoparticle (LNP).[1] This formulation is designed to optimize protein translation while modulating the innate immune response. The vaccine elicits a robust and durable adaptive immune response, characterized by potent neutralizing antibodies and antigen-specific T-cell activation. Critically, the induction of this adaptive response is dependent on specific innate immune signaling pathways, primarily driven by MDA5 and Type I interferon, while avoiding broad inflammasome activation.[1][2][3][4] This document details the key cellular and molecular interactions, presents quantitative data on the resulting immune response, and provides methodologies for the key experiments used in its evaluation.

#### **Innate Immune Response**

The innate immune system is the first line of defense and its activation is crucial for shaping the subsequent adaptive immune response. The BNT162b2 vaccine's components, both the  $m1\Psi$ -modified mRNA and the LNP carrier, are pivotal in this initial phase.



#### **Initial Sensing and Pathway Activation**

The BNT162b2 vaccine is engineered to minimize certain inflammatory pathways to enhance its efficacy. The use of m1Ψ-modified mRNA dampens the inflammatory response typically mediated by Toll-like receptors (TLRs) such as TLR3 and TLR7, as well as the RIG-I sensor.[1] This modification increases the mRNA's stability and translational efficiency.[1]

Despite this dampening, the vaccine robustly activates specific innate sensors. Studies in mouse models have shown that the potent CD8+ T-cell response is critically dependent on the MDA5 signaling pathway and subsequent Type I Interferon (IFN) production.[1][2][3][4][5][6] In contrast, the immune response is largely independent of TLRs 2, 3, 4, 5, 7, inflammasome activation, necroptosis, or pyroptosis.[1][2][3][4] The LNP delivery system itself possesses inherent adjuvant properties, contributing to the overall immune activation.[5][7]



Click to download full resolution via product page

**Caption:** Innate immune sensing of the BNT162b2 mRNA vaccine.

### **Cellular Activation and Cytokine Profile**

The innate response to the BNT162b2 vaccine is dynamic. A modest innate response is observed after the first dose, which becomes significantly enhanced following the second dose. [1][8] This boosted response is marked by a concurrent increase in serum Interferon-gamma (IFNy) levels.[1][2][3][4] The primary producers of this crucial IFNy are Natural Killer (NK) cells and CD8+ T cells.[1][2][3][4] This IFNy signaling is important for activating key antigen-presenting cells like monocytes, macrophages, and dendritic cells.[1] Vaccination also leads to an observable increase in the frequency of circulating CD14+CD16+ intermediate monocytes. [8][9]



| Cytokine /<br>Chemokine | Time Point (Post-<br>Vaccination) | Observation                                                                   | Reference    |
|-------------------------|-----------------------------------|-------------------------------------------------------------------------------|--------------|
| IL-6                    | 5 hours                           | Significantly higher in mRNA vaccinated mice compared to DNA vaccinated mice. | [10]         |
| IL-5                    | 5 hours                           | Higher in mRNA vaccinated mice, promoting B-cell differentiation.             | [10]         |
| MCP-1 (CCL2)            | 5 and 24 hours                    | Induced, key for antigen-presenting cell activation and migration.            | [10]         |
| IFNy                    | 1 day (post-2nd dose)             | Strikingly enhanced serum levels.                                             | [1][2][3][4] |

### **Adaptive Immune Response**

The innate activation creates a microenvironment conducive to a powerful and specific adaptive immune response, involving both T-cells and B-cells, which is essential for long-term protection.

#### **Cellular (T-Cell) Immunity**

A robust T-cell response is a hallmark of the BNT162b2 vaccine. The activation of potent, antigen-specific CD8+ T-cells is directly dependent on the initial Type I IFN signaling from the innate response.[1][5][6] Further research has identified a Type I IFN-IL-27 axis as being essential for promoting these CD8+ T-cell responses.[11] The vaccine successfully induces both spike-specific CD4+ T-cells (including T helper 1 and T follicular helper cells) and cytotoxic CD8+ T-cells.[12][13] This response leads to the formation of a durable pool of memory T-cells, which have been shown to be sustained for at least 15 months and are critical for long-term immunity.[14]





Click to download full resolution via product page

**Caption:** Workflow of T-cell activation following BNT162b2 vaccination.



| T-Cell Response Metric | Finding                                                                    | Reference |
|------------------------|----------------------------------------------------------------------------|-----------|
| IFN-γ Release (Median) | 1,520 (vaccinated) vs. 34 (baseline)                                       | [13]      |
| Memory T-Cells         | Sustained for at least 15 months post-infection/vaccination.               | [14]      |
| T-Cell Level Boost     | Vaccination can boost T-cell levels up to 30x higher than pre-vaccination. | [14]      |
| CD8+ T-Cell Markers    | Increased expression of CD8+CD38+ICOS+ T-cells post-vaccination.           | [15]      |

#### **Humoral (B-Cell and Antibody) Immunity**

The BNT162b2 vaccine induces a powerful humoral immune response, leading to the production of high titers of neutralizing antibodies. This process is T-cell dependent, relying on help from Tfh cells.[1] Vaccination promotes a strong germinal center (GC) reaction in the lymph nodes, which is crucial for generating high-affinity antibodies and long-lived B-cell memory.[1][5] This results in the expansion of both memory B-cells and plasmablasts, with the B-cell repertoire shifting towards a highly SARS-CoV-2-specific response.[15] Antibody titers are detectable after the first dose, are significantly boosted by the second, and surge again following a third dose, though they naturally wane over time.[1][16][17]





#### Click to download full resolution via product page

**Caption:** B-cell activation and antibody production pathway.

| Time Point               | Median Anti-Spike<br>IgG Titer (AU/mL)       | Cohort / Notes     | Reference |
|--------------------------|----------------------------------------------|--------------------|-----------|
| 15 days post-2nd<br>dose | 21,700                                       | Healthcare workers | [16]      |
| 90 days post-2nd<br>dose | 3,200 (6.3-fold<br>decrease from 15<br>days) | Healthcare workers | [16]      |
| 19 days post-1st dose    | 181                                          | Healthcare workers | [18]      |
| 5 months post-2nd dose   | 223                                          | Healthcare workers | [18]      |
| 1 month post-3rd dose    | 1440 (BAU/mL)                                | SLE Patients       | [19]      |

### **Detailed Experimental Protocols**

The characterization of immune responses to mRNA vaccines relies on a suite of specialized laboratory assays. Below are summarized methodologies for key experiments.

## Quantification of Humoral Responses: Pseudovirus Neutralization Assay (pVNA)

This assay measures the ability of serum antibodies to prevent viral entry into cells.[20]

- Reagents and Cells: HEK293T cells, HEK293T-ACE2 target cells, lentiviral packaging and transfer plasmids (e.g., expressing Luciferase reporter), and a plasmid expressing SARS-CoV-2 Spike protein.
- Pseudovirus Production: Co-transfect HEK293T cells with the packaging, transfer, and Spike-expressing plasmids. Harvest the supernatant containing pseudovirions 48-72 hours post-transfection and quantify viral titer.



- Neutralization Reaction: Serially dilute heat-inactivated patient serum in culture medium. Mix the diluted serum with a standardized amount of pseudovirus and incubate for 1 hour at 37°C.
- Infection: Add the serum-pseudovirus mixture to a monolayer of HEK293T-ACE2 target cells.
- Readout: After 48-72 hours, lyse the cells and measure the activity of the reporter gene (e.g., luminescence for a luciferase reporter).
- Analysis: Calculate the 50% neutralization titer (NT50), which is the reciprocal of the serum dilution that reduces reporter signal by 50% compared to control wells with no serum.

#### Quantification of T-Cell Responses: IFN-y ELISpot Assay

This assay quantifies the frequency of antigen-specific T-cells based on their cytokine secretion.

- Plate Preparation: Coat a 96-well PVDF membrane plate with an anti-IFN-y capture antibody overnight. Wash and block the plate to prevent non-specific binding.
- Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects' blood via density gradient centrifugation. Add a known number of PBMCs to the wells.
- Antigen Stimulation: Add pools of peptides spanning the SARS-CoV-2 Spike protein to the wells to stimulate specific T-cells. Use a negative control (e.g., DMSO) and a positive control (e.g., Phytohaemagglutinin, PHA).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator, allowing T-cells to secrete IFN-y, which is captured by the antibody on the membrane.
- Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-y detection antibody, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).
- Development: Add a substrate that precipitates upon enzymatic cleavage, forming a visible spot.
- Analysis: Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFUs) per million PBMCs.



## Analysis of Innate Responses: Serum Cytokine Quantification

Multiplex immunoassays are used to simultaneously measure multiple cytokines and chemokines in a small sample volume.[10][21]

- Sample Preparation: Collect serum from vaccinated subjects at various time points.
- Assay Principle: Use a bead-based immunoassay (e.g., Luminex or Meso Scale Discovery).
  Each bead set is coated with a capture antibody specific for a different cytokine.
- Reaction: Incubate the serum sample with the mixed bead sets. The cytokines in the serum bind to their specific capture antibodies.
- Detection: Add a cocktail of biotinylated detection antibodies, followed by a fluorescent reporter molecule (e.g., streptavidin-phycoerythrin).
- Data Acquisition: Analyze the beads using a specialized flow cytometer. The instrument identifies each bead set by its internal dye and quantifies the reporter fluorescence, which is proportional to the amount of bound cytokine.
- Analysis: Generate a standard curve for each analyte using recombinant cytokine standards.
  Quantify the concentration of each cytokine in the samples by interpolating their signals on the respective standard curves.

### Conclusion

The BioNTech BNT162b2 mRNA vaccine effectively stimulates a coordinated innate and adaptive immune response. Its design, featuring m1 $\Psi$ -modified mRNA within an LNP, selectively engages the MDA5-Type I IFN pathway, which is crucial for priming a robust, T-cell-dependent adaptive response. This leads to the generation of high-titer neutralizing antibodies and durable T-cell memory, providing strong protection against COVID-19. A comprehensive understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is vital for the continued development and refinement of next-generation mRNA vaccine technologies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine [scholarworks.indianapolis.iu.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Innate immune mechanisms of mRNA vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA Vaccination: An Outlook on Innate Sensing and Adaptive Immune Responses -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Pattern Recognition Receptor Agonists as Candidate Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of innate immune response to mRNA vaccination after SARS-CoV-2 infection or sequential vaccination in humans PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight Modulation of innate immune response to mRNA vaccination after SARS-CoV-2 infection or sequential vaccination in humans [insight.jci.org]
- 10. mRNA Vaccines Induce Rapid Antibody Responses in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | T and B cell responses in different immunization scenarios for COVID-19: a narrative review [frontiersin.org]
- 13. news-medical.net [news-medical.net]
- 14. Vaccine-induced T cells provide long-lasting immune response to COVID-19 | Doherty Website [doherty.edu.au]
- 15. news-medical.net [news-medical.net]







- 16. Humoral response to the SARS-CoV-2 BNT162b2 mRNA vaccine: Real-world data from a large cohort of healthcare workers PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific immune responses after BNT162b2 mRNA vaccination and COVID-19 infection
  PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immune Response to BNT162b2 mRNA COVID-19 Vaccine in a Cohort of Healthcare Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evidence of immune response to BNT162b2 COVID-19 vaccine in systemic lupus erythematosus patients treated with Belimumab PMC [pmc.ncbi.nlm.nih.gov]
- 20. SARS-CoV-2 Neutralization Assays Used in Clinical Trials: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 21. Innate and Adaptive Immune Parameters following mRNA Vaccination in Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Innate and adaptive immune response to BioNTech mRNA vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619725#innate-and-adaptive-immune-response-to-biontech-mrna-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com